An In-depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid
An In-depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic Acid
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical properties, handling, and application of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. It is designed to provide not only core data but also field-proven insights into its practical use, particularly within the context of modern synthetic chemistry.
Introduction and Strategic Importance
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS No: 957062-53-2) is a highly functionalized arylboronic acid that has emerged as a valuable building block in organic synthesis.[1][2][3] Its strategic importance is primarily rooted in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[4][5] The presence of three distinct functional groups—a boronic acid, a methoxy ether, and an ethoxycarbonyl ester—on a single aromatic scaffold provides medicinal chemists with a versatile tool for constructing complex molecular architectures.[6] These motifs are frequently found in biologically active compounds, making this reagent particularly relevant in the early stages of drug discovery and the synthesis of active pharmaceutical ingredients (APIs).[6][7]
The methoxy and ethoxycarbonyl substituents are not merely passive elements; they actively modulate the electronic properties of the phenyl ring, which in turn influences the compound's reactivity and the properties of the final product. This guide will delve into the essential physical and chemical data required for its effective use in a laboratory setting.
Core Physicochemical Properties
The fundamental properties of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid are summarized below. This data is critical for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 957062-53-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BO₅ | [1][3] |
| Molecular Weight | 224.02 g/mol | [1][2] |
| Appearance | Solid; White to off-white powder/crystals | [1] |
| Purity | Typically supplied at ≥95% | [1] |
| Melting Point | Data not readily available in public literature | |
| Boiling Point | Data not available | [2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents | [8][9] |
| SMILES String | O=C(OCC)C1=CC=C(OC)C(B(O)O)=C1 | |
| InChI Key | NNQFBMDJWJUGQO-UHFFFAOYSA-N | [1] |
Note: The lack of a publicly reported melting point suggests that the compound may decompose upon heating or that this specific data has not been widely published by suppliers. Researchers should determine this property empirically if it is critical for their application.
Safety, Handling, and Stability Considerations
Expertise-Driven Insights: Arylboronic acids, as a class, require careful handling to maintain their integrity. The primary degradation pathways are dehydration to form cyclic boroxine anhydrides and protodeboronation. The storage conditions recommended are not arbitrary but are based on mitigating these specific chemical risks.
Storage: The compound should be stored sealed in a dry environment at 2-8°C.[2] This minimizes exposure to atmospheric moisture, which can promote boroxine formation, and reduces the rate of potential decomposition.
Hazard Profile: According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.[10][11] In case of contact, follow standard first-aid measures for chemical exposure.[10]
The Central Role in Suzuki-Miyaura Cross-Coupling
The paramount application of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura coupling reaction.[4][12] This reaction is one of the most powerful methods for synthesizing biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals.[5][6]
Mechanistic Significance: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (the electrophilic partner).
-
Transmetalation: The organoboron compound (our title compound), activated by a base, transfers its organic group to the palladium center. The electronic properties conferred by the methoxy and ethoxycarbonyl groups can influence the rate and efficiency of this crucial step.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Trustworthy Experimental Protocol: A Self-Validating System
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling using 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid. The inclusion of purification and analytical validation steps ensures the trustworthiness of the outcome.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[13]
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)[13]
-
Anhydrous solvent (e.g., Dioxane/H₂O (4:1), DMF, or Toluene)[14]
-
Inert gas (Nitrogen or Argon)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating by Design):
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Causality: Using flame-dried glassware and an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential reagent degradation (e.g., boroxine formation).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Causality: The active Pd(0) species is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and deactivation, ensuring high reaction yields.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The total volume should be calculated to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the protocol.
-
Conclusion
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is a strategically important reagent whose value is defined by its physical stability as a solid and its chemical versatility. A thorough understanding of its properties, particularly its handling requirements and reactivity profile, is essential for its successful application. When used within well-designed, self-validating protocols like the one described, it serves as a powerful and reliable tool for the synthesis of complex biaryl structures, accelerating innovation in drug discovery and materials science.
References
-
Sigma-Aldrich. 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid.
-
CymitQuimica. 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid.
-
BLDpharm. (5-(Ethoxycarbonyl)-2-methoxyphenyl)boronic acid.
-
Santa Cruz Biotechnology, Inc. 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ChemicalBook. 5-Methoxycarbonyl-2-methylphenylboronic acid synthesis.
-
Camacho-Hernandez, et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship, University of California.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
BenchChem. Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Methoxyphenylboronic acid.
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
-
Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-methoxyphenylboronic acid.
-
ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
-
BenchChem. An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (CAS: 957065-85-9).
-
ChemicalBook. 2-Methoxyphenylboronic acid.
-
National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
Sources
- 1. 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid [cymitquimica.com]
- 2. 957062-53-2|(5-(Ethoxycarbonyl)-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. escholarship.org [escholarship.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
